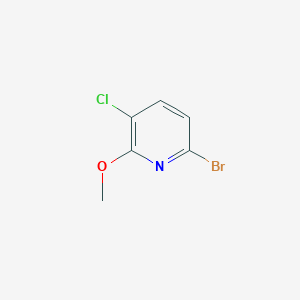

6-Bromo-3-chloro-2-methoxypyridine

Overview

Description

6-Bromo-3-chloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 g/mol . This compound is typically stored in a dark, dry place at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-2-methoxypyridine is 1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . The compound has a molecular electrostatic potential (MEP) computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-3-chloro-2-methoxypyridine include a molecular weight of 222.47 g/mol . The compound has a topological polar surface area of 22.1 Ų and a complexity of 114 . The exact mass and monoisotopic mass are both 220.92430 g/mol .Scientific Research Applications

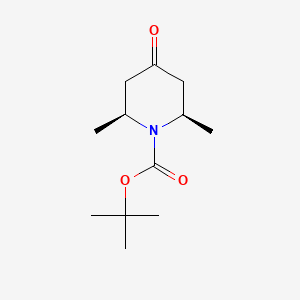

Synthesis of Piperidinones

This compound can be used in the synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one , which is a chemical intermediate .

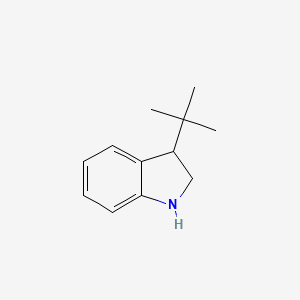

Molecular Dynamics Simulation

It is used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals .

Suzuki-Miyaura Cross-Coupling

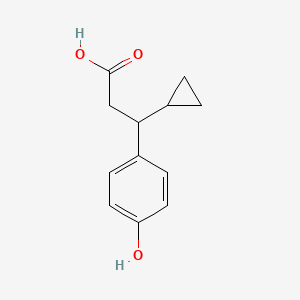

The compound may be involved in Suzuki-Miyaura cross-coupling reactions, which are significant in organic chemistry with applications in polymer science and pharmaceutical industries .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic chemistry .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as an organoboron reagent . In such reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, in which this compound might participate, are crucial for the formation of biologically active compounds and natural products .

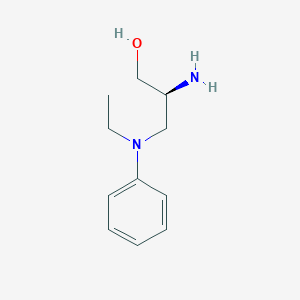

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . . These properties could potentially impact the compound’s bioavailability.

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of complex organic structures .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

6-bromo-3-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXSBRMPNXLISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-methoxypyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)